molecular formula C23H25N3O2 B5131926 9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B5131926
M. Wt: 375.5 g/mol
InChI Key: AUFUBISYHZBJFO-UHFFFAOYSA-N
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Description

9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound with a unique structure that combines elements of benzodiazepine and pyridine.

Preparation Methods

The synthesis of 9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride

Properties

IUPAC Name

9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-4-20(28)26-18-11-6-5-9-15(18)25-17-13-23(2,3)14-19(27)21(17)22(26)16-10-7-8-12-24-16/h5-12,22,25H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFUBISYHZBJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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